N-(4-bromophenyl)-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
CAS No.: 886941-87-3
Cat. No.: VC11920077
Molecular Formula: C15H18BrN5O2S2
Molecular Weight: 444.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886941-87-3 |
|---|---|
| Molecular Formula | C15H18BrN5O2S2 |
| Molecular Weight | 444.4 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C15H18BrN5O2S2/c1-15(2,3)19-12(23)18-13-20-21-14(25-13)24-8-11(22)17-10-6-4-9(16)5-7-10/h4-7H,8H2,1-3H3,(H,17,22)(H2,18,19,20,23) |
| Standard InChI Key | FRGFXCAUWQHPMD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)Br |
| Canonical SMILES | CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)Br |
Introduction
N-(4-bromophenyl)-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound belonging to the thiadiazole derivatives class. It features a thiadiazole ring, known for its diverse biological activities, along with a bromophenyl moiety and a tert-butylcarbamoyl group. The unique structural arrangement contributes to its potential pharmacological properties, making it a subject of interest in medicinal chemistry.
Biological Activities
Compounds with thiadiazole structures are often investigated for their ability to inhibit various enzymes and pathways involved in disease processes. Preliminary studies suggest that N-(4-bromophenyl)-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide may exhibit inhibitory effects against certain pathogens and cancer cell lines, warranting further investigation into its therapeutic potential.
Antimicrobial Activity
While specific data on this compound's antimicrobial activity is limited, thiadiazole derivatives generally show promise in combating microbial resistance. Similar compounds have demonstrated significant antimicrobial properties, suggesting potential avenues for further research.
Anticancer Activity
The anticancer potential of thiadiazole derivatives is also a focus of ongoing research. Compounds with similar structures have shown activity against various cancer cell lines, indicating that N-(4-bromophenyl)-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide could be explored for its anticancer effects.
Synthesis and Production
The synthesis of this compound involves multiple steps, often requiring specific reagents and conditions to optimize the reaction. Advanced techniques such as flow microreactor systems can enhance efficiency and scalability in industrial settings.
Related Compounds and Their Activities
Several compounds share structural similarities with N-(4-bromophenyl)-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide, highlighting the diversity within thiadiazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-2-({5-[tert-butylcarbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanylacetamide | Similar thiadiazole structure | Antimicrobial properties |
| N-(4-bromophenyl)-2-{[5-(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanylacetamide | Contains phenyl instead of tert-butyl group | Potential anticancer activity |
| N-(4-methylphenyl)-2-{[5-(isopropylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanylacetamide | Variation in phenyl group | Investigated for anti-inflammatory effects |
These compounds demonstrate unique properties influenced by their substituents, contributing to diverse biological activities.
Future Research Directions
Further studies on N-(4-bromophenyl)-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide should focus on its interactions with biomolecules to understand its pharmacodynamics. This includes binding studies with enzymes or receptors relevant to its proposed therapeutic effects. Investigating these interactions can provide insights into its mechanism of action and help optimize its pharmacological profile.
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